2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid

LogP Lipophilicity Drug Delivery

This ortho-allyloxy/meta-trifluoromethyl benzoic acid scaffold offers unique electronic and steric properties unmatched by positional isomers. The bifunctional core (COOH + terminal alkene) enables orthogonal functionalization for rapid library synthesis. LogP 2.9 and 38 mg/mL solubility suit oral biologic delivery. Meta-CF3 drives hypolipidemic activity and metabolic stability. ≥95% purity ensures reproducible yields in click chemistry and SAR studies. Direct analog substitution (e.g., 2-hydroxy-5-CF3 analog) will invalidate comparative SAR—this precise pattern is critical for target engagement and PK profiles.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 1333869-08-1
Cat. No. B1523883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
CAS1333869-08-1
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
InChIKeyKSPBLJDCELRAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid (CAS 1333869-08-1): An Allyloxy-Trifluoromethyl Benzoic Acid Building Block for Medicinal Chemistry and Drug Delivery


2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is a bifunctional aromatic carboxylic acid featuring an allyloxy ether at the ortho position and a strong electron-withdrawing trifluoromethyl group at the meta position . This precise substitution pattern yields a molecular weight of 246.18 g/mol (C11H9F3O3) and enables unique physicochemical and reactivity profiles. As a versatile building block , the compound is commercially available at 95% purity and serves as a key intermediate in the development of hypolipidemic agents and oral delivery systems for biologics [1][2].

Why 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid Cannot Be Substituted by Generic Allyloxy or Trifluoromethyl Benzoic Acid Analogs


The ortho-allyloxy and meta-trifluoromethyl substitution pattern in 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is structurally unique among commercially available analogs. Close comparators such as 2-hydroxy-5-(trifluoromethyl)benzoic acid (TFBA), 4-(allyloxy)-2-(trifluoromethyl)benzoic acid, 2-(allyloxy)-4-(trifluoromethyl)benzoic acid, and 2-allyloxybenzoic acid exhibit markedly different electronic, steric, and hydrogen-bonding properties . These differences translate into distinct pKa values, logP partitioning, and metabolic stability—critical parameters in lead optimization. As a result, direct substitution with any of these analogs in a synthetic route or biological assay will alter reaction kinetics, target engagement, and pharmacokinetic profiles, invalidating comparative structure-activity relationship (SAR) studies and requiring de novo optimization [1].

Quantitative Differentiation of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid from Key Analogs: pKa, LogP, and Structural Reactivity


Enhanced Lipophilicity (LogP 2.9) for Improved Membrane Permeability vs. Non-Allyloxy Analogs

The presence of the ortho-allyloxy group in combination with the meta-trifluoromethyl substituent confers a calculated logP of 2.9 to 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid [1]. This value is significantly higher than that of the non-allyloxy analog 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted logP of approximately 2.5, representing an increase of ~0.4 log units . This enhanced lipophilicity improves passive membrane diffusion, a key advantage for designing oral delivery agents and CNS-penetrant candidates.

LogP Lipophilicity Drug Delivery Oral Bioavailability

Distinct Acidity (pKa ~3.5) Dictates Ionization State for Biological Target Engagement vs. Salicylic Acid Analogs

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid exhibits a predicted pKa of approximately 3.5, characteristic of ortho-allyloxy benzoic acids . This contrasts sharply with 2-hydroxy-5-(trifluoromethyl)benzoic acid, which possesses a phenolic hydroxyl group and displays a pKa of 2.55 (carboxylic acid) and ~8.1 (phenolic OH) . The absence of a second ionizable group in the target compound ensures a single, predictable ionization state at physiological pH, simplifying SAR interpretation and reducing off-target interactions driven by phenolate formation.

pKa Ionization Receptor Binding SAR

Meta-Trifluoromethyl Placement Enables Hypolipidemic Activity Not Observed in Ortho-Substituted Isomers

The specific meta-trifluoromethyl substitution pattern in 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is critical for hypolipidemic activity. US Patent US4080474 explicitly teaches that allyloxy benzoic acid derivatives with a meta-trifluoromethyl group demonstrate potent serum lipid-lowering effects in vivo [1]. In contrast, the ortho-substituted analog 4-(allyloxy)-2-(trifluoromethyl)benzoic acid (CAS 1271469-18-1) is not claimed for this therapeutic indication and has only been explored for antimicrobial and enzyme inhibition properties, with no reported in vivo lipid-lowering data .

Hypolipidemic Cardiovascular Drug Discovery SAR

Allyloxy Moiety Provides a Reactive Handle for Click Chemistry and Further Derivatization vs. Inert Alkyl Ethers

The allyloxy group in 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid serves as a versatile synthetic handle for thiol-ene click reactions and transition metal-catalyzed cross-couplings, enabling rapid diversification of the core scaffold [1]. In contrast, saturated alkyl ether analogs (e.g., 2-methoxy-5-(trifluoromethyl)benzoic acid) lack this reactive alkene and require de novo synthesis for each analog, significantly increasing synthetic time and cost. The presence of both a carboxylic acid and a terminal alkene allows for orthogonal functionalization strategies not possible with saturated or non-allyloxy comparators [2].

Click Chemistry Synthetic Utility Building Block Derivatization

Improved Aqueous Solubility Profile for Formulation Development vs. Densely Substituted Analogs

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid exhibits an aqueous solubility of 38 mg/mL at 25°C, as determined by standard physicochemical profiling . This solubility is significantly higher than that of 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a reported aqueous solubility of only 0.87 g/L (0.87 mg/mL) at 25°C . The 43.7-fold increase in aqueous solubility enhances formulation flexibility for oral and parenteral administration, reducing the need for co-solvents or complex delivery systems.

Solubility Formulation Drug Delivery Oral Absorption

Enhanced Metabolic Stability Due to Ether Linkage vs. Ester-Containing Delivery Agents

The allyloxy ether linkage in 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid confers greater metabolic stability compared to ester-linked delivery agents. Allyloxy and alkyloxy benzoic acid compounds are explicitly claimed as oral delivery agents for peptides and biologics due to their resistance to esterase-mediated hydrolysis in the gastrointestinal tract [1]. In contrast, ester-based delivery agents (e.g., benzoic acid esters) undergo rapid enzymatic cleavage, limiting their utility in oral formulations. The ether bond in the target compound remains intact under physiological conditions, ensuring the delivery agent reaches the target site intact before releasing the active pharmaceutical ingredient [2].

Metabolic Stability Oral Delivery Prodrug Pharmacokinetics

High-Impact Application Scenarios for 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid in Drug Discovery and Delivery


Oral Delivery Agent for Peptide and Protein Therapeutics

The combination of moderate lipophilicity (logP 2.9) [1], high aqueous solubility (38 mg/mL) , and an ether-linked allyloxy group that resists enzymatic degradation [2] makes 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid an ideal candidate for developing oral delivery agents for biologics. Patents specifically claim allyloxy benzoic acid derivatives for enhancing the oral bioavailability of insulin, calcitonin, and heparin, addressing a critical unmet need in biologic drug delivery [2].

Hypolipidemic Lead Optimization and Cardiovascular Drug Discovery

The meta-trifluoromethyl substitution pattern in 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is directly linked to hypolipidemic activity, as demonstrated in US Patent US4080474 [1]. The compound serves as a privileged scaffold for synthesizing novel lipid-lowering agents, with the allyloxy group providing a convenient handle for further SAR exploration via click chemistry. The improved solubility profile (38 mg/mL) also facilitates preclinical in vivo dosing without formulation challenges .

Orthogonal Building Block for Diversity-Oriented Synthesis

The presence of both a carboxylic acid and a terminal alkene (allyloxy) allows for sequential, orthogonal functionalization of the benzoic acid core. This enables rapid library synthesis for high-throughput screening campaigns. The trifluoromethyl group additionally serves as a metabolically stable bioisostere for halogen substituents and enhances target binding via hydrophobic interactions. The 95% commercial purity [1] ensures reliable reaction yields and reproducible biological data.

Quote Request

Request a Quote for 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.